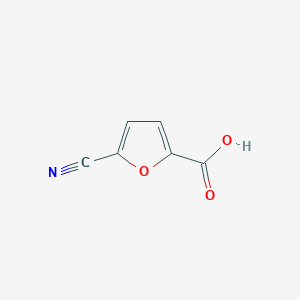

5-cyanofuran-2-carboxylic Acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-cyanofuran-2-carboxylic acid involves the reaction of 2-formyl-5-furancarboxylic acid with hydroxylamine hydrochloride in the presence of pyridine. The reaction mixture is heated to 85°C, followed by the addition of acetic anhydride. The mixture is then stirred for several hours, cooled, and poured into water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Cyanofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted furans depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Cyanofuran-2-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of biofuels and polymers, particularly as a bio-based building block.

Mecanismo De Acción

The mechanism of action of 5-cyanofuran-2-carboxylic acid involves its interaction with various molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The specific pathways and targets depend on the context of its application, such as its role in synthetic chemistry or biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Furan-2-carboxylic acid: Lacks the cyano group, making it less reactive in certain contexts.

5-Methylfuran-2-carboxylic acid: Contains a methyl group instead of a cyano group, affecting its chemical properties.

5-Formylfuran-2-carboxylic acid: Contains a formyl group, which alters its reactivity compared to the cyano group.

Uniqueness

5-Cyanofuran-2-carboxylic acid is unique due to the presence of both cyano and carboxylic acid functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial processes .

Actividad Biológica

5-Cyanofuran-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of furan derivatives with cyanoacetic acid or similar reagents under controlled conditions. The process can yield various derivatives that exhibit differing biological activities. For instance, a study reported the preparation of several furan derivatives, including this compound, through a straightforward synthetic route involving ethyl 5-nitro-2-furoate and corresponding salicylates .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In particular, it has been shown to inhibit the swarming and swimming motility of several bacterial strains, including Escherichia coli and Pseudomonas collierea. The effective concentrations for inhibition were reported at approximately 1.8 µg/L and 2.3 µg/L, respectively .

Anti-inflammatory and Anti-allergic Effects

The compound has also demonstrated significant anti-inflammatory and anti-allergic activities. In a comparative study, certain derivatives of furan-2-carboxylic acids exhibited stronger inhibition of neutrophil degranulation compared to standard controls. Specifically, one derivative was highlighted as a lead compound with excellent anti-inflammatory properties, inhibiting β-glucuronidase and histamine release from mast cells .

The mechanisms underlying the biological activities of this compound involve inhibition of key enzymatic pathways and cellular processes. For example, its ability to inhibit neutrophil superoxide formation suggests a role in modulating oxidative stress responses in immune cells. Additionally, the compound's interaction with bacterial quorum sensing pathways may explain its effects on bacterial motility and biofilm formation .

Data Table: Summary of Biological Activities

Case Study 1: Neutrophil Activity Inhibition

In a controlled laboratory setting, researchers treated neutrophils with varying concentrations of this compound. The results indicated a dose-dependent inhibition of superoxide production, suggesting potential therapeutic applications in inflammatory diseases where neutrophil activation plays a critical role.

Case Study 2: Bacterial Swarming Inhibition

A study conducted on the swarming behavior of Pseudomonas collierea revealed that the presence of this compound significantly reduced swarming motility at concentrations reflective of those found in natural environments. This finding underscores the potential use of this compound as an antibacterial agent in clinical settings.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-cyanofuran-2-carboxylic acid, and how can purity be optimized?

Synthesis of this compound typically involves introducing the cyano group at the 5-position of a furan-2-carboxylic acid scaffold. A plausible route includes:

- Step 1 : Start with furan-2-carboxylic acid derivatives (e.g., halogenated intermediates) for functionalization.

- Step 2 : Perform cyanation using reagents like copper cyanide (CuCN) or sodium cyanide (NaCN) under controlled conditions to avoid side reactions .

- Step 3 : Purify via recrystallization or column chromatography, as described for structurally similar compounds (e.g., 5-ethylfuran-2-carboxylic acid) .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC or melting point analysis.

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Store in a cool, dry place away from oxidizing agents. Avoid prolonged storage due to potential degradation .

- Disposal : Follow federal/state regulations for hazardous waste. Neutralize cyanide-containing residues before disposal .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify the furan ring protons (δ 6.5–7.5 ppm) and the cyano group’s carbon (δ ~115 ppm) .

- IR Spectroscopy : Confirm the presence of carboxylic acid (-COOH, ~1700 cm) and cyano (-CN, ~2200 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO, exact mass: 137.01 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data under varying pH conditions?

- Systematic Analysis : Conduct pH-dependent stability studies (e.g., 1–14) using UV-Vis spectroscopy to monitor degradation.

- Control Experiments : Compare reactivity in buffered vs. unbuffered systems to isolate pH effects.

- Reproducibility : Replicate literature protocols precisely, noting deviations in solvent purity or temperature .

Q. What strategies enhance regioselectivity in substitution reactions involving this compound?

- Directing Groups : Leverage the electron-withdrawing cyano group to activate specific positions on the furan ring for nucleophilic substitution.

- Reagent Selection : Use bulky bases (e.g., LDA) to sterically hinder undesired sites, as demonstrated in 5-ethylfuran-2-carboxylic acid derivatization .

- Catalytic Systems : Employ transition metals (e.g., Pd) for cross-coupling reactions, optimizing solvent polarity and temperature .

Q. How does the cyano group influence the compound’s participation in cycloaddition reactions?

- Electronic Effects : The cyano group reduces electron density on the furan ring, favoring inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.

- Computational Modeling : Use DFT calculations to predict transition states and regioselectivity, referencing analogous studies on 5-formylfuran-2-carboxylic acid .

- Experimental Validation : Compare reaction rates with/without the cyano group using kinetic assays .

Q. Methodological Notes

- Data Interpretation : Cross-reference spectral data with databases like NIST Chemistry WebBook for furan derivatives .

- Contradiction Management : Document all experimental variables (e.g., humidity, light exposure) to identify hidden factors affecting reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for cyanide handling and waste disposal .

Propiedades

IUPAC Name |

5-cyanofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO3/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHCADSYQQJUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70445929 | |

| Record name | 5-cyanofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212197-74-5 | |

| Record name | 5-cyanofuran-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70445929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyanofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.